3-(2,4,5-Trifluorophenyl)propan-1-ol
Overview
Description
3-(2,4,5-Trifluorophenyl)propan-1-ol is an organic compound characterized by the presence of a trifluorophenyl group attached to a propanol backbone. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4,5-Trifluorophenyl)propan-1-ol typically involves the reaction of 2,4,5-trifluorobenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or nickel complexes .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of biocatalysis has also been explored to achieve high enantioselectivity and reduce environmental impact .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products: The major products formed from these reactions include trifluoromethyl ketones, trifluoromethyl alcohols, and various substituted phenyl derivatives .
Scientific Research Applications
3-(2,4,5-Trifluorophenyl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: It serves as a building block for the development of drugs targeting specific pathways.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which 3-(2,4,5-Trifluorophenyl)propan-1-ol exerts its effects involves interactions with various molecular targets. The trifluorophenyl group enhances the compound’s ability to interact with hydrophobic pockets in enzymes and receptors, influencing their activity. The hydroxyl group can form hydrogen bonds, further stabilizing these interactions .
Comparison with Similar Compounds
- 3-(2,4-Difluorophenyl)propan-1-ol
- 3-(2,5-Difluorophenyl)propan-1-ol
- 3-(2,4,6-Trifluorophenyl)propan-1-ol
Uniqueness: 3-(2,4,5-Trifluorophenyl)propan-1-ol is unique due to the specific positioning of the fluorine atoms, which significantly influences its chemical reactivity and interaction with biological targets. This distinct arrangement enhances its potential as a versatile intermediate in various synthetic pathways .
Properties
IUPAC Name |
3-(2,4,5-trifluorophenyl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c10-7-5-9(12)8(11)4-6(7)2-1-3-13/h4-5,13H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJXXKZMBNMQSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50601728 | |
Record name | 3-(2,4,5-Trifluorophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50601728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130887-16-0 | |
Record name | 3-(2,4,5-Trifluorophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50601728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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